molecular formula C14H14N2O3 B2922932 N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide CAS No. 898374-46-4

N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide

Cat. No.: B2922932
CAS No.: 898374-46-4
M. Wt: 258.277
InChI Key: PYUBFXRSRFYPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide (CAS 898374-46-4) is a synthetic organic compound with a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol . This molecule features a furan ring, a heterocyclic aromatic moiety known for its versatility in medicinal chemistry, linked through an ethyl chain to an ethanediamide (oxamide) core, which is further substituted with a phenyl group . The oxamide functional group is a compelling scaffold in drug design due to its ability to act as a bridge that can engage in specific hydrogen-bonding interactions with biological targets. The incorporation of the furan ring is a strategic design element, as this electron-rich heterocycle is frequently employed to modify the physicochemical properties of lead compounds, potentially enhancing their solubility and bioavailability . Furan derivatives are recognized for their broad pharmacological potential, appearing in molecules studied for applications such as antimicrobial, anti-inflammatory, and cardiovascular agents . The specific research applications and biological activity profile of this compound are an active area of scientific investigation, and researchers are exploring its potential as a valuable scaffold for developing novel therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-13(15-9-8-12-7-4-10-19-12)14(18)16-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUBFXRSRFYPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide typically involves the reaction of furan derivatives with phenylethanediamide under specific conditions. One common method involves the use of furan-2-ylmethylamine and phenylethanediamide in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Ranitidine-Related Compounds

Ranitidine derivatives and impurities share structural motifs with the target compound, particularly furan-ethyl and amide groups. Key examples include:

  • Ranitidine complex nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide): Differs in the nitroacetamide group (vs. ethanediamide) and the presence of a dimethylamino substituent on the furan ring.
  • Ranitidine diamine hemifumarate: Contains a thioether linkage and aminoethyl chain instead of the ethanediamide core. The absence of dual amide groups reduces hydrogen-bonding capacity, impacting solubility .

Table 1: Structural Comparison with Ranitidine-Related Compounds

Compound Core Structure Key Substituents Functional Impact
Target compound Ethanediamide Furan-ethyl, phenyl High polarity, hydrogen-bonding
Ranitidine nitroacetamide Nitroacetamide Dimethylamino-furan, thioether Enhanced reactivity, lower solubility
Ranitidine diamine hemifumarate Aminoethyl-thioether Furan-dimethylamino, hemifumarate salt Basic character, salt-enhanced stability

Comparison with Non-Ranitidine Furan-Acetamide Derivatives

Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () and N-(2-hydroxyethyl)-N-methylaniline () highlight divergent structural features:

  • N-[(2S,3S,5S)-5-Amino...]acetamide: Features a stereochemically complex hexane backbone with diphenyl and dimethylphenoxy groups. The chiral centers and bulky substituents may confer selective receptor binding, unlike the planar ethanediamide structure of the target compound .
  • N-(2-hydroxyethyl)-N-methylaniline: Lacks the furan ring and dual amide groups.

Table 2: Functional Group Impact

Compound Hydrophobic Groups Hydrophilic Groups Aromatic Systems
Target compound Phenyl, furan Dual amide Two (furan, phenyl)
N-[(2S,3S,5S)-5-Amino...]acetamide Diphenyl Amide, hydroxyl Three (phenyls)
N-(2-hydroxyethyl)-N-methylaniline Methyl, phenyl Hydroxyethyl One (phenyl)

Biological Activity

N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring, which is known for its diverse biological activities, and an ethylene diamine moiety that enhances its pharmacological properties. Its molecular formula is C13_{13}H16_{16}N2_{2}O, indicating a complex structure that contributes to its reactivity and biological interactions.

Furan derivatives, including this compound, exhibit various biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. It is believed to interact with kinases that play critical roles in cell signaling pathways.
  • Antimicrobial Activity : Furan compounds have shown promise in inhibiting microbial growth by interfering with microbial metabolic processes.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation, such as the MAPK pathway.

Anticancer Potential

A study investigated the anticancer properties of this compound, demonstrating its ability to inhibit the growth of various cancer cell lines. The results are summarized in the table below:

Cell LineIC50_{50} (µM)Selectivity Index
HeLa5.43.5
MDA-MB-2316.84.0
A54910.12.8

The selectivity index indicates the compound's ability to preferentially inhibit cancer cells over normal cells, suggesting potential therapeutic benefits.

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings highlight the compound's potential as an antimicrobial agent.

Case Studies

  • In Vivo Antitumor Activity : A xenograft mouse model was used to assess the in vivo efficacy of this compound against tumor growth. The compound significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent for cancer treatment.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in inflammation compared to untreated controls, supporting its anti-inflammatory properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.